2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide
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Overview
Description
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by the presence of both bromo and chloro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-bromo-4-chloroaniline with acetic anhydride to form the corresponding acetanilide. This is followed by the reaction with hydrazine hydrate to yield the hydrazide intermediate.
Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with 4-(diethylamino)benzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Amines or alcohols.
Substitution: Compounds with new functional groups replacing the bromo or chloro substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the bromo and chloro substituents can enhance binding affinity and specificity, potentially leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide
- **2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazone
Uniqueness
The unique combination of bromo and chloro substituents, along with the diethylamino group, distinguishes 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide from similar compounds. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H22BrClN4O |
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Molecular Weight |
437.8 g/mol |
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H22BrClN4O/c1-3-25(4-2)16-8-5-14(6-9-16)12-23-24-19(26)13-22-18-10-7-15(21)11-17(18)20/h5-12,22H,3-4,13H2,1-2H3,(H,24,26)/b23-12+ |
InChI Key |
CWNDONVSRYOGQY-FSJBWODESA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
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